The compound is often derived from precursor molecules used in the synthesis of various pharmaceutical agents. It is classified as an impurity reference material, particularly related to buspirone hydrochloride, which is an established anxiolytic drug. The molecular formula of this compound is , with a molecular weight of approximately 439.99 g/mol .
The synthesis of [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid typically involves multi-step organic reactions. Key methods include:
The molecular structure of [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid can be described as follows:
Cl.OC(=O)CC1(CC(=O)NCCCCN2CCN(CC2)c3ncccn3)CCCC1
InChI=1S/C21H33N5O3.ClH/c27-18(16-21(17-19(28)29)6-1-2-7-21)22...
The presence of heteroatoms such as nitrogen and oxygen within the structure suggests potential interactions with biological targets, contributing to its pharmacological properties .
[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid can participate in several chemical reactions:
These reactions are crucial for modifying the compound for enhanced therapeutic effects or for synthesizing analogs with different pharmacological properties .
The mechanism of action of [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid primarily involves modulation of neurotransmitter systems in the brain. Similar compounds have been shown to interact with serotonin receptors, particularly 5HT_1A receptors, which play a significant role in anxiety regulation.
The physical and chemical properties of [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 439.99 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Storage Conditions | +5°C recommended |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for laboratory applications .
[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid has several scientific applications:
CAS No.: 147568-66-9
CAS No.: 169758-66-1
CAS No.: 116-83-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: